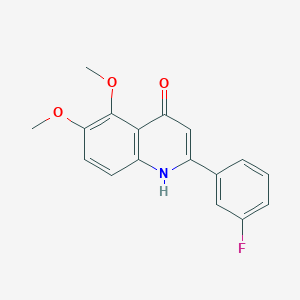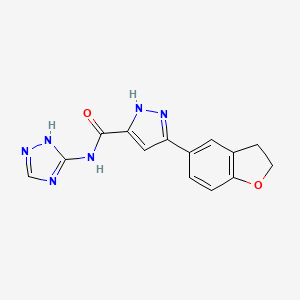![molecular formula C14H23NO2 B14095757 N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine](/img/structure/B14095757.png)
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is a chemical compound known for its unique tricyclic structure. It is also referred to as Memantine Glycine, and it is often used in various scientific research applications due to its distinctive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine typically involves the reaction of 3,5-dimethyladamantane with glycine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require heating and sonication to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires careful handling due to its hygroscopic nature .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: Studied for its potential effects on biological systems, including its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, thereby exerting its effects on biological systems. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A parent compound with a similar tricyclic structure.
Memantine: A derivative of adamantane, used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative of adamantane, used as an antiviral and antiparkinsonian agent.
Uniqueness
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C14H23NO2 |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
2-[[(3R)-3,5-dimethyl-1-adamantyl]amino]acetic acid |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17)/t10?,12-,13?,14?/m1/s1 |
InChI-Schlüssel |
VENQYZMKCWDVAQ-RXNIXYOGSA-N |
Isomerische SMILES |
C[C@@]12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14095690.png)
![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095702.png)

![2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095713.png)

![2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14095736.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095750.png)
![1-(3-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095764.png)

